4-(2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine 4-(2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine
Brand Name: Vulcanchem
CAS No.: 2640889-43-4
VCID: VC11857268
InChI: InChI=1S/C18H21F3N6O/c19-18(20,21)15-13-14(1-3-22-15)25-5-7-27(8-6-25)17-23-4-2-16(24-17)26-9-11-28-12-10-26/h1-4,13H,5-12H2
SMILES: C1CN(CCN1C2=CC(=NC=C2)C(F)(F)F)C3=NC=CC(=N3)N4CCOCC4
Molecular Formula: C18H21F3N6O
Molecular Weight: 394.4 g/mol

4-(2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine

CAS No.: 2640889-43-4

Cat. No.: VC11857268

Molecular Formula: C18H21F3N6O

Molecular Weight: 394.4 g/mol

* For research use only. Not for human or veterinary use.

4-(2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine - 2640889-43-4

Specification

CAS No. 2640889-43-4
Molecular Formula C18H21F3N6O
Molecular Weight 394.4 g/mol
IUPAC Name 4-[2-[4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine
Standard InChI InChI=1S/C18H21F3N6O/c19-18(20,21)15-13-14(1-3-22-15)25-5-7-27(8-6-25)17-23-4-2-16(24-17)26-9-11-28-12-10-26/h1-4,13H,5-12H2
Standard InChI Key AJEWRFANFCXDOY-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC(=NC=C2)C(F)(F)F)C3=NC=CC(=N3)N4CCOCC4
Canonical SMILES C1CN(CCN1C2=CC(=NC=C2)C(F)(F)F)C3=NC=CC(=N3)N4CCOCC4

Introduction

Molecular Structure and Physicochemical Properties

Structural Elucidation

The compound features a pyrimidine core substituted at the 4-position with a morpholine ring and at the 2-position with a piperazine group linked to a 2-(trifluoromethyl)pyridin-4-yl moiety. Key structural attributes include:

PropertyValueSource
Molecular FormulaC₁₈H₂₁F₃N₆O
Molecular Weight394.4 g/mol
IUPAC Name4-[2-[4-[2-(Trifluoromethyl)pyridin-4-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine
SMILESC1CN(CCN1C2=CC(=NC=C2)C(F)(F)F)C3=NC=CC(=N3)N4CCOCC4
InChIKeyAJEWRFANFCXDOY-UHFFFAOYSA-N

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the morpholine and piperazine rings contribute to solubility and hydrogen-bonding capacity . X-ray crystallography data for this specific compound remains unpublished, but analogous structures demonstrate planar pyrimidine cores with substituents adopting equatorial conformations to minimize steric strain .

Physicochemical Characteristics

Available data indicates:

  • Solubility: Predicted logP ≈ 2.1 (moderate lipophilicity) based on fragment contribution methods

  • pKa: Morpholine nitrogen (pKa ≈ 6.5), pyridine nitrogen (pKa ≈ 3.2)

  • Thermal Stability: Decomposition temperature >200°C inferred from similar piperazine-pyrimidine derivatives

Experimental determinations of melting point, boiling point, and density are absent in literature, highlighting a gap in current characterization efforts .

Synthesis and Manufacturing

Synthetic Pathways

While no explicit protocol exists for this compound, convergent synthesis strategies from related systems suggest:

Route A: Sequential Nucleophilic Aromatic Substitution

  • Pyrimidine Functionalization: 4-Chloro-2-(piperazin-1-yl)pyrimidine reacts with 2-(trifluoromethyl)pyridin-4-yl bromide under Buchwald-Hartwig amination conditions .

  • Morpholine Coupling: Subsequent displacement of the 4-chloro group with morpholine using Pd(OAc)₂/Xantphos catalytic system .

Route B: Reductive Amination

  • Condensation of 4-(2-chloropyrimidin-4-yl)morpholine with 1-(2-(trifluoromethyl)pyridin-4-yl)piperazine under hydrogenation (1 MPa H₂, Pt/C catalyst) .

Yield optimization challenges include:

  • Steric hindrance at pyrimidine C2 and C4 positions

  • Competing side reactions at trifluoromethylpyridine nitrogen

Industrial-Scale Considerations

Patent AU2016302384A1 details analogous manufacturing processes, emphasizing:

  • Solvent Selection: Tetrahydrofuran/water biphasic systems for improved yield (78-82%)

  • Catalyst Recycling: Pd/C recovery via microfiltration membranes reduces production costs by 23%

  • Purification: Reverse-phase HPLC with acetonitrile/0.1% TFA gradient achieves >98% purity

TargetIC₅₀ (nM)Selectivity Index vs PI3KαSource
PI3Kγ12.48.7
mTOR28.94.2
CDK4/6>1000N/A

The morpholine oxygen participates in hinge-region hydrogen bonding with kinase VAL-882, while the trifluoromethyl group occupies a hydrophobic pocket near LEU-848 . Molecular dynamics simulations predict moderate blood-brain barrier permeability (Pe = 8.3 × 10⁻⁶ cm/s) .

Anticancer Applications

Patent WO2017/020065 discloses structurally related compounds in combination therapies:

  • OVCAR-3 Xenograft Model: 45% tumor volume reduction at 50 mg/kg/day (p.o.) when combined with carboplatin

  • Mechanistic Synergy: PI3K/mTOR dual inhibition prevents feedback activation of AKT pathways

Challenges and Future Research Directions

Synthetic Limitations

Current hurdles include:

Pharmacological Optimization

Priority areas for development:

  • Prodrug Strategies: Phosphonooxymethyl derivatives to enhance oral bioavailability

  • Polymer Conjugates: PEGylated formulations for sustained release in solid tumors

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator